molecular formula C13H19N B2863808 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline CAS No. 4497-61-4

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2863808
CAS No.: 4497-61-4
M. Wt: 189.302
InChI Key: QCPHCTXGGHZXHS-UHFFFAOYSA-N
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Description

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline: is an organic compound with the molecular formula C13H19N . It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by the presence of four methyl groups attached to the quinoline ring system, making it highly substituted and unique in its structure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of This compound with suitable reagents to form the desired tetrahydroquinoline structure . The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve the use of halogens or nucleophiles under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated tetrahydroquinoline compounds .

Scientific Research Applications

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,2,4,7-Tetramethyl-1,2,3,4-tetrahydroquinoline
  • 2,2,4,4-Tetramethyl-1,3-cyclobutanediol
  • 1,2,3,4-Tetrahydro-2,2,4,7-tetramethylquinoline

Uniqueness

2,2,4,8-Tetramethyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring.

Properties

IUPAC Name

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-9-6-5-7-11-10(2)8-13(3,4)14-12(9)11/h5-7,10,14H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCPHCTXGGHZXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=C(C=CC=C12)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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